molecular formula C16H19NO3 B2756551 Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate CAS No. 2411241-66-0

Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate

Cat. No. B2756551
CAS RN: 2411241-66-0
M. Wt: 273.332
InChI Key: HUCHMILKQHONTB-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate, also known as MMNPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMNPC belongs to the class of naphthalene derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, but it is believed to modulate various signaling pathways in the body. Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also modulates the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has various biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to reduce oxidative stress and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate in lab experiments is its ability to modulate various biological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for research. However, one limitation is that the mechanism of action of Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate. One potential application is in the treatment of cancer. Studies have shown that Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has anti-tumor properties and can induce apoptosis in cancer cells. Further research is needed to determine its efficacy in treating various types of cancer. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to reduce oxidative stress and protect against neuronal damage. Further research is needed to determine its efficacy in treating these diseases. Additionally, research is needed to further understand the mechanism of action of Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate and its effects on various biological processes.

Synthesis Methods

The synthesis of Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate involves the reaction of 4-methyl-1,2-naphthoquinone with acryloyl chloride, followed by reduction with sodium borohydride and esterification with methanol. The final product is obtained after purification through column chromatography.

Scientific Research Applications

Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has been extensively studied for its potential applications in the field of medicine. Research has shown that Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential to treat various diseases such as cancer, Alzheimer's disease, and inflammatory bowel disease.

properties

IUPAC Name

methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-14(18)17-16(15(19)20-3)10-9-11(2)12-7-5-6-8-13(12)16/h4-8,11H,1,9-10H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCHMILKQHONTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC=CC=C12)(C(=O)OC)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate

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